Probucol dithiobisphenol

Description

Propriétés

IUPAC Name |

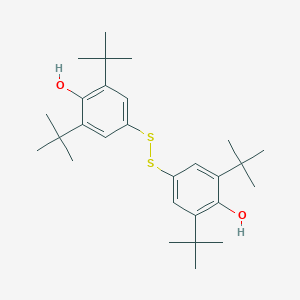

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)disulfanyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2S2/c1-25(2,3)19-13-17(14-20(23(19)29)26(4,5)6)31-32-18-15-21(27(7,8)9)24(30)22(16-18)28(10,11)12/h13-16,29-30H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEUPRVAMTYHIQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364473 | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6386-58-9 | |

| Record name | 4,4′-Dithiobis[2,6-bis(1,1-dimethylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Disulfanediyl)bis(2,6-di-tert-butylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-dithiobis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(DISULFANEDIYL)BIS(2,6-DI-TERT-BUTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2ZUM2VQ6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Probucol Dithiobisphenol: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol dithiobisphenol, a derivative of the lipid-lowering agent probucol, has garnered significant interest for its potent antioxidant and anti-inflammatory properties that extend beyond simple lipid modulation. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, with a particular focus on its role in the induction of heme oxygenase-1 (HO-1) via the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the critical signaling cascades involved.

Introduction

Initially developed for its cholesterol-lowering effects, probucol's therapeutic benefits are now understood to be deeply rooted in its profound antioxidant and anti-inflammatory capabilities. Its derivative, this compound, shares and potentially enhances these properties. The primary mechanism of action involves the modulation of key cellular pathways that combat oxidative stress and inflammation, processes central to the pathophysiology of numerous chronic diseases, including atherosclerosis.

Core Mechanism of Action: Antioxidant and Anti-inflammatory Effects

The cornerstone of this compound's mechanism of action lies in its ability to upregulate the cellular antioxidant defense system. This is primarily achieved through the activation of the Nrf2 signaling pathway, a master regulator of antioxidant response elements.

Activation of the Nrf2 Signaling Pathway

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Probucol and its dithiobisphenol derivative are thought to induce a conformational change in Keap1, leading to the dissociation and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of a suite of antioxidant and cytoprotective genes.

Induction of Heme Oxygenase-1 (HO-1)

A primary downstream target of Nrf2 activation by this compound is the potent antioxidant and anti-inflammatory enzyme, Heme Oxygenase-1 (HO-1). HO-1 catalyzes the degradation of pro-oxidant heme into biliverdin, free iron, and carbon monoxide (CO). Biliverdin is subsequently converted to bilirubin by biliverdin reductase. Both biliverdin and bilirubin are powerful antioxidants, while CO has been shown to exert anti-inflammatory, anti-proliferative, and anti-apoptotic effects. The induction of HO-1 is a critical component of the vasoprotective effects of probucol and its derivatives.

Inhibition of NF-κB Signaling

In addition to activating the Nrf2 pathway, probucol has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] This dual action of boosting antioxidant defenses while simultaneously suppressing inflammatory signaling contributes significantly to its therapeutic potential. The inhibition of NF-κB activation leads to a reduction in the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[3][4]

Lipid-Lowering Mechanism

While historically classified as a lipid-lowering drug, the mechanism by which probucol reduces Low-Density Lipoprotein (LDL) cholesterol is distinct from that of statins. Studies in LDL receptor-deficient rabbits and humans have shown that probucol increases the fractional catabolic rate of LDL by 40-50%, suggesting a mechanism that is independent of the LDL receptor.[5] It is proposed that probucol alters the metabolic properties of the LDL particle itself, enhancing its clearance through alternative pathways.[5] Some evidence also points to an inhibition of cholesterol synthesis and a delay in cholesterol absorption.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of probucol and its derivatives.

Table 1: Preclinical Efficacy in Animal Models of Atherosclerosis

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Watanabe Heritable Hyperlipidemic (WHHL) Rabbits | 1% Probucol in chow | 6 months | Reduction in aortic plaque surface area from 54.2% to 7.0%.[7] | [7] |

| Cholesterol-fed Rabbits | 1% Probucol in diet | Not specified | Decrease in thoracic aortic lesion area from 55.6% to 11.6% and abdominal aortic lesion area from 49.1% to 7.2%.[8] | [8] |

| LDL Receptor-deficient Mice | 0.5% Probucol in diet | 6-26 weeks | Increased aortic lesion size, suggesting a different effect in this specific murine model.[9] | [9] |

Table 2: Clinical Trial Data on Lipid Levels and Cardiovascular Events

| Trial Name / Study | Patient Population | Treatment | Duration | Key Findings | Reference |

| PQRST | Hypercholesterolemic patients | Probucol | 3 years | 12% reduction in LDL-C, 24% reduction in HDL-C; no significant change in femoral atheroma volume.[10] | [10] |

| PROSPECTIVE | Patients with coronary heart disease | Probucol (500 mg/day) + conventional lipid-lowering therapy | >3 years | Trend towards a lower incidence of the primary composite endpoint of cardiovascular events in the probucol group.[10][11] | [10][11] |

| Unnamed Study | Hypercholesterolemic patients | Probucol (250, 500, or 1000 mg/day) | 4 weeks | 95% reduction in lipoprotein oxidation susceptibility with 500 mg and 1000 mg doses.[12] | [12] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of this compound.

Heme Oxygenase-1 (HO-1) Activity Assay (Spectrophotometric Method)

Objective: To quantify the enzymatic activity of HO-1 in cell or tissue lysates.

Principle: This assay measures the conversion of heme to bilirubin, a multi-step enzymatic reaction. The final product, bilirubin, is quantified spectrophotometrically.

Protocol Outline:

-

Preparation of Microsomal Fraction:

-

Homogenize tissue or cell pellets in a phosphate buffer containing protease inhibitors.

-

Perform differential centrifugation to isolate the microsomal fraction, which contains HO-1.

-

-

Preparation of Biliverdin Reductase (BVR) Source:

-

Prepare a cytosolic fraction from rat liver, which is a rich source of BVR.

-

-

Enzymatic Reaction:

-

Combine the microsomal fraction with a reaction mixture containing hemin (substrate), NADPH, and the BVR-containing cytosolic fraction.

-

Incubate at 37°C in the dark.

-

-

Quantification of Bilirubin:

-

Stop the reaction by adding chloroform to extract bilirubin.

-

Measure the absorbance of the chloroform layer at ~464 nm.

-

Calculate HO-1 activity based on the amount of bilirubin produced over time, using the extinction coefficient for bilirubin.[13]

-

Western Blot for Nrf2 Nuclear Translocation

Objective: To detect the presence and quantify the amount of Nrf2 protein in the nuclear fraction of cells.

Protocol Outline:

-

Cell Lysis and Nuclear/Cytoplasmic Fractionation:

-

Treat cells with this compound or vehicle control.

-

Lyse cells using a hypotonic buffer and dounce homogenization.

-

Separate the cytoplasmic and nuclear fractions by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for Nrf2.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[5]

-

In Vitro Copper-Mediated LDL Oxidation Assay

Objective: To assess the antioxidant capacity of this compound by measuring its ability to inhibit the oxidation of LDL.

Protocol Outline:

-

Isolation of LDL:

-

Isolate LDL from human plasma by ultracentrifugation.

-

-

Incubation with this compound:

-

Incubate isolated LDL with various concentrations of this compound.

-

-

Initiation of Oxidation:

-

Induce oxidation by adding a solution of copper sulfate (CuSO₄).

-

-

Monitoring Oxidation:

-

Measure the formation of conjugated dienes by monitoring the change in absorbance at 234 nm over time. The lag time before the rapid increase in absorbance is an indicator of antioxidant protection.[14][15]

-

Alternatively, measure the formation of thiobarbituric acid reactive substances (TBARS) as an indicator of lipid peroxidation.

-

Conclusion

This compound exhibits a multifaceted mechanism of action that extends beyond its lipid-lowering properties. Its primary therapeutic potential appears to stem from its potent antioxidant and anti-inflammatory effects, which are largely mediated through the activation of the Nrf2 signaling pathway and the subsequent induction of heme oxygenase-1. This dual action of reducing oxidative stress and inflammation, coupled with its unique LDL-lowering mechanism, makes it a compelling candidate for further investigation in the context of atherosclerosis and other chronic inflammatory diseases. The experimental protocols and quantitative data provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further explore the therapeutic utility of this intriguing compound.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Anti-atherosclerotic and anti-diabetic properties of probucol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Probucol: Revisiting as a Multi-faceted Therapeutic Agent in Atherosclerosis [frontiersin.org]

- 9. Effect of probucol on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Probucol Trial for Secondary Prevention of Atherosclerotic Events in Patients with Coronary Heart Disease (PROSPECTIVE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison of effects of probucol versus vitamin E on ex vivo oxidation susceptibility of lipoproteins in hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Probucol. A reappraisal of its pharmacological properties and therapeutic use in hypercholesterolaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Probucol Dithiobisphenol: An In-depth Technical Guide on its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol, a unique lipid-lowering agent, is a potent antioxidant belonging to the dithiobisphenol class of compounds. Its primary mechanism of action extends beyond cholesterol reduction to the direct and indirect mitigation of oxidative stress, a key contributor to various pathologies, including atherosclerosis. This technical guide provides a comprehensive overview of the antioxidant properties of Probucol, detailing its mechanisms of action, summarizing quantitative data from key studies, and providing detailed experimental protocols for assessing its antioxidant efficacy. Furthermore, this guide visualizes the core signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a critical factor in the pathogenesis of numerous diseases. Low-density lipoprotein (LDL) oxidation is a pivotal event in the initiation and progression of atherosclerosis. Probucol (4,4'-[(1-methylethylidene)bis(thio)]bis[2,6-bis(1,1-dimethylethyl)phenol]), a lipophilic antioxidant, has demonstrated significant efficacy in inhibiting LDL oxidation and modulating cellular antioxidant pathways.[1][2] This guide delves into the technical aspects of Probucol's antioxidant capabilities, providing a valuable resource for the scientific community.

Mechanisms of Antioxidant Action

Probucol exerts its antioxidant effects through a multi-pronged approach, encompassing direct radical scavenging and the modulation of endogenous antioxidant systems.

Direct Antioxidant Effects

The chemical structure of Probucol, featuring two hindered phenolic hydroxyl groups, allows it to act as a potent chain-breaking antioxidant. It can directly donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction.[3] This direct scavenging activity is crucial in protecting LDL particles from oxidative modification.[1]

Indirect Antioxidant Effects

Beyond direct radical scavenging, Probucol enhances the body's innate antioxidant defenses through several mechanisms:

-

Upregulation of Antioxidant Enzymes: Probucol has been shown to increase the activity of key antioxidant enzymes, including:

-

Paraoxonase 1 (PON1): An HDL-associated enzyme that protects against lipid peroxidation. Probucol treatment has been shown to enhance PON1 activity, contributing to the antioxidant properties of HDL.[4]

-

Glutathione Peroxidase (GPx): This enzyme plays a critical role in reducing hydrogen peroxide and lipid hydroperoxides. Studies have indicated that Probucol can increase GPx activity.

-

-

Activation of the Nrf2/ARE Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][6] Probucol has been demonstrated to activate this protective pathway.[5][7]

Quantitative Data on Antioxidant Efficacy

The antioxidant effects of Probucol have been quantified in numerous pre-clinical and clinical studies. The following tables summarize key findings.

| Parameter | Study Details | Probucol Concentration/Dose | Key Findings | Citation |

| Inhibition of LDL Oxidation | In vitro study with copper-catalyzed LDL oxidation | 5 µM | Prevented the increase in electrophoretic mobility and peroxide formation in LDL. | [1][2] |

| Prolongation of Oxidation Lag Phase | Double-blind, placebo-controlled trial in male volunteers | 250 mg/day for 4 months | The 'lag-phase' of LDL oxidation was prolonged 2.7-fold. | [8] |

| Reduction of LDL Oxidation Markers | Study on HDL from patients with heterozygous familial hypercholesterolemia | Not specified | HDL from the Probucol-treated group prolonged the start of LDL oxidation by 112%, decreased the maximum oxidation rate by 14%, and lowered the maximum conjugated diene formation by 15%. | [4] |

| IC50 for LDL Oxidation Inhibition | In vitro Cu2+-catalyzed LDL oxidation | Not specified | IC50 for TBARS formation: 1.47 µM | [9] |

Table 1: Quantitative data on the inhibition of LDL oxidation by Probucol.

| Enzyme/Pathway | Study Details | Probucol Concentration/Dose | Key Findings | Citation |

| Paraoxonase 1 (PON1) Activity | Study in patients with heterozygous familial hypercholesterolemia | Not specified | Probucol treatment enhanced HDL-associated PON1 activity. | [4] |

| Nrf2 Pathway Activation | In vivo study in a rat model of spinal cord injury | Not specified | Probucol significantly increased the levels of Nrf2, HO-1, and NQO1. | [5][6] |

| Nrf2/p62 Pathway | In vitro study on human Müller cells exposed to high glucose | Not specified | Probucol activated the Nrf2/p62 pathway. | [7][10] |

Table 2: Quantitative data on the modulation of endogenous antioxidant systems by Probucol.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of Probucol and other dithiobisphenol compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[11][12]

Procedure:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in a dark, airtight container.

-

Prepare a stock solution of the test compound (e.g., Probucol) in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a series of dilutions of the test compound from the stock solution.

-

A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

-

-

Assay:

-

In a 96-well microplate or cuvettes, add a specific volume of the test compound dilutions.

-

Add the DPPH solution to each well/cuvette.

-

For the blank, use the solvent instead of the test compound.

-

Incubate the plate/cuvettes in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Thiobarbituric Acid Reactive Substances (TBARS) Assay for LDL Oxidation

This assay measures malondialdehyde (MDA), a major secondary product of lipid peroxidation, as an indicator of LDL oxidation.

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[13][14]

Procedure:

-

LDL Isolation and Oxidation:

-

Isolate LDL from human plasma using ultracentrifugation.

-

Induce LDL oxidation by incubating with a pro-oxidant, such as copper sulfate (CuSO4), at 37°C.

-

-

TBARS Reaction:

-

To the oxidized LDL sample, add a solution of TBA in a weak acid (e.g., acetic acid).

-

Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes).

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant at 532 nm.

-

-

Quantification:

-

A standard curve is generated using a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.

-

The concentration of TBARS in the LDL sample is determined by comparing its absorbance to the standard curve and is typically expressed as nmol of MDA equivalents per mg of LDL protein.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Probucol's antioxidant activity can aid in understanding its mechanism of action.

Caption: Probucol-mediated activation of the Nrf2 signaling pathway.

Caption: Experimental workflow for assessing LDL oxidation.

The Broader Context: Dithiobisphenols as Antioxidants

Probucol belongs to the dithiobisphenol class of compounds, which are characterized by two phenol rings linked by a disulfide bridge. The antioxidant properties of these compounds are largely attributed to the hindered phenolic hydroxyl groups. The bulky tert-butyl groups adjacent to the hydroxyl group enhance the stability of the resulting phenoxyl radical, making them effective radical scavengers. Research into other bisphenol derivatives has also highlighted their potential as antioxidants, suggesting that the core bisphenol structure is a promising scaffold for the development of novel antioxidant therapies.[15][16]

Conclusion

Probucol's robust antioxidant properties, mediated through both direct and indirect mechanisms, underscore its therapeutic potential beyond its lipid-lowering effects. This technical guide has provided a detailed overview of its antioxidant actions, supported by quantitative data and explicit experimental protocols. The visualization of key pathways and workflows aims to enhance the understanding of its complex biological activities. For researchers and drug development professionals, Probucol and the broader class of dithiobisphenols represent a compelling area for further investigation in the development of novel treatments for diseases rooted in oxidative stress.

References

- 1. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of probucol on antioxidant properties of HDL in patients with heterozygous familial hypercholesterolemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of the Nrf2/ARE signaling pathway by probucol contributes to inhibiting inflammation and neuronal apoptosis after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Effect of low-dose probucol therapy on LDL oxidation and the plasma lipoprotein profile in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of low density lipoprotein oxidation by thyronines and probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Probucol attenuates high glucose-induced Müller cell damage through enhancing the Nrf2/p62 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 15. Role of Antioxidants in Alleviating Bisphenol A Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Unveiling the Biological Activities of Probucol Dithiobisphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Probucol dithiobisphenol (DTBP), a derivative of the lipid-lowering agent probucol, is emerging as a compound of interest with distinct biological activities centered around the induction of heme oxygenase-1 (HO-1). This technical guide provides an in-depth overview of the current understanding of DTBP's mechanism of action, focusing on its antioxidant and anti-inflammatory properties. While extensive quantitative data and detailed experimental protocols for DTBP are still developing, this document synthesizes the available information, drawing comparisons with its well-studied parent compound, probucol, to offer a comprehensive resource for the scientific community.

Introduction

Probucol, a diphenolic compound, was initially developed for its lipid-lowering effects in the management of hypercholesterolemia.[1][2] Its therapeutic potential has been further characterized by its potent antioxidant and anti-inflammatory properties.[3][4] this compound (DTBP) is a derivative of probucol that has been investigated for its own unique biological profile.[5][6] A significant finding is that the sulfur atoms within the structure of probucol and its derivatives, like DTBP, are crucial for their protective effects, which are mediated through the induction of heme oxygenase-1 (HO-1).[7] This induction of HO-1 appears to be a key mechanism through which DTBP exerts its therapeutic effects, including the inhibition of atherosclerotic lesions, promotion of arterial re-endothelialization, and suppression of restenosis in animal models.[5][6]

Mechanism of Action: The Central Role of Heme Oxygenase-1 (HO-1) Induction

The primary described mechanism of action for this compound is the induction of heme oxygenase-1 (HO-1).[5][6][7] HO-1 is an inducible enzyme that catalyzes the degradation of heme into carbon monoxide (CO), free iron, and biliverdin, which is subsequently converted to bilirubin.[8] These byproducts have significant cytoprotective, anti-inflammatory, and antioxidant functions.[8][9]

The induction of HO-1 by DTBP has been shown to be associated with several beneficial downstream effects in vascular disease models:

-

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: Uncontrolled VSMC proliferation is a key event in the development of atherosclerosis and restenosis. Both probucol and DTBP have been shown to induce HO-1 in balloon-injured rabbit aortas, which is linked to the inhibition of VSMC proliferation.[7][10]

-

Promotion of Re-endothelialization: Rapid restoration of the endothelial layer after vascular injury is critical for preventing thrombosis and restenosis. Studies have indicated that DTBP promotes the re-endothelialization of the aorta in rabbit arterial injury models.[5][6]

-

Anti-atherosclerotic Effects: In ApoE knockout mice, a model for atherosclerosis, DTBP has been observed to reduce aortic atherosclerotic lesions.[5][6]

The signaling pathway for HO-1 induction is a central aspect of DTBP's activity.

References

- 1. Probucol - Wikipedia [en.wikipedia.org]

- 2. What is Probucol used for? [synapse.patsnap.com]

- 3. Probucol as an antioxidant and antiatherogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Probucol: Revisiting as a Multi-faceted Therapeutic Agent in Atherosclerosis [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.com]

- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 8. Inducers of heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Naturally Derived Heme-Oxygenase 1 Inducers and Their Therapeutic Application to Immune-Mediated Diseases [frontiersin.org]

- 10. Probucol protects against smooth muscle cell proliferation by upregulating heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanistic Insights into Probucol Dithiobisphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and anti-inflammatory properties, has been the subject of extensive in vitro research to elucidate its mechanisms of action. This technical guide provides an in-depth overview of the key in vitro studies on Probucol and its dithiobisphenol core, focusing on its effects on lipoprotein oxidation, macrophage foam cell formation, endothelial function, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of cardiovascular and inflammatory diseases.

Antioxidant Properties and Inhibition of LDL Oxidation

Probucol is a well-established antioxidant that effectively inhibits the oxidative modification of low-density lipoprotein (LDL), a critical event in the pathogenesis of atherosclerosis. In vitro studies have consistently demonstrated Probucol's ability to protect LDL from oxidation induced by various methods.

Quantitative Data on LDL Oxidation Inhibition

The antioxidant efficacy of Probucol has been quantified in numerous studies. The following table summarizes key findings on its ability to inhibit LDL oxidation.

| Parameter Measured | Experimental Conditions | Probucol Concentration | Result | Reference |

| Lag Phase of Conjugated Diene Formation | Copper-catalyzed LDL oxidation | Low-dose (in vivo treatment) | Prolonged 2.7-fold compared to placebo | [1] |

| Thiobarbituric Acid Reactive Substances (TBARS) | Copper-catalyzed LDL oxidation | 0.6 mol% (relative to phospholipid) | Increased time to half-maximal oxidation from 130 to 270 min | [2] |

| TBARS, Electrophoretic Mobility, Macrophage Degradation | Copper-catalyzed LDL oxidation | 1.47 µM, 1.63 µM, 1.37 µM | IC50 values for inhibition | [3] |

| TBARS, Diene Conjugation | Air-induced LDL oxidation | 1.30 µM, 3.02 µM | IC50 values for inhibition | [3] |

| Peroxide Formation and Macrophage Degradation | Copper-catalyzed LDL oxidation | 5 µM | Prevented the increase in peroxides and subsequent macrophage degradation | [4][5] |

| Free Radical Oxidation | Co-incubation of LDL with monocyte-macrophages and endothelial cells | 0.1-10 µM | Efficiently protected LDL from oxidation | [6] |

Experimental Protocol: In Vitro Copper-Mediated LDL Oxidation Assay

This protocol outlines a standard method for assessing the antioxidant effect of Probucol on LDL oxidation induced by copper ions.

Materials:

-

Human LDL (isolated by ultracentrifugation)

-

Probucol

-

Copper (II) sulfate (CuSO₄) solution

-

Phosphate-buffered saline (PBS)

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

Malondialdehyde (MDA) standard

-

Spectrophotometer

Procedure:

-

LDL Preparation: Isolate human LDL from fresh plasma using ultracentrifugation. Dialyze the isolated LDL against PBS to remove EDTA. Adjust the protein concentration of the LDL solution to a standard value (e.g., 0.2 mg/mL).

-

Incubation with Probucol: Prepare stock solutions of Probucol in a suitable solvent (e.g., ethanol). Add various concentrations of Probucol to the LDL solution and incubate for a specified time (e.g., 30 minutes) at 37°C. A vehicle control (solvent only) should be included.

-

Initiation of Oxidation: Initiate lipid peroxidation by adding a solution of CuSO₄ to the LDL samples to a final concentration of approximately 5-10 µM.

-

Monitoring Oxidation:

-

Conjugated Diene Formation: Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm at regular intervals using a spectrophotometer. The time before the rapid increase in absorbance is recorded as the lag phase.

-

TBARS Assay: At different time points, take aliquots of the reaction mixture and stop the reaction by adding a solution of TCA. Add TBA reagent and heat the samples (e.g., at 95°C for 45-60 minutes). After cooling, centrifuge the samples to pellet the precipitate. Measure the absorbance of the supernatant at 532 nm. Quantify the amount of TBARS by comparing the absorbance to a standard curve prepared with MDA.

-

-

Data Analysis: Calculate the length of the lag phase and the rate of conjugated diene formation. Determine the concentration of TBARS at different time points. Calculate the IC50 value of Probucol for the inhibition of LDL oxidation.

Inhibition of Macrophage Foam Cell Formation

The uptake of oxidized LDL by macrophages leads to the formation of lipid-laden foam cells, a hallmark of early atherosclerotic lesions. In vitro studies have shown that Probucol can effectively inhibit this process.

Quantitative Data on Foam Cell Formation Inhibition

| Cell Line | Treatment | Probucol Concentration | Result | Reference |

| Human histiocytic lymphoma cell line (U-937) derived macrophages | Acetylated LDL (acetyl-LDL) | Not specified | Markedly prevented the development of macrophages into foam cells | |

| THP-1 derived macrophages | Oxidized LDL (oxLDL) | 50 µM | Significantly inhibited oxLDL-induced apoptosis by 61.3% |

Experimental Protocol: Macrophage Foam Cell Formation and Oil Red O Staining

This protocol describes the induction of foam cell formation in cultured macrophages and their visualization using Oil Red O staining.

Materials:

-

Macrophage cell line (e.g., THP-1 or J774)

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Oxidized LDL (oxLDL) or acetylated LDL (acetyl-LDL)

-

Probucol

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde or 10% Formalin

-

Oil Red O staining solution

-

60% Isopropanol

-

Hematoxylin (for counterstaining)

-

Microscope

Procedure:

-

Cell Culture and Differentiation:

-

Culture macrophages in appropriate medium. For THP-1 monocytes, induce differentiation into macrophages by treating with PMA (e.g., 100 ng/mL) for 48-72 hours.

-

-

Induction of Foam Cell Formation:

-

Pre-incubate the differentiated macrophages with various concentrations of Probucol for a specified time (e.g., 24 hours).

-

Remove the medium and add fresh medium containing oxLDL or acetyl-LDL (e.g., 50 µg/mL) and continue the incubation for another 24-48 hours. Include a control group without Probucol.

-

-

Oil Red O Staining:

-

Wash the cells gently with PBS.

-

Fix the cells with 4% paraformaldehyde or 10% formalin for 10-30 minutes at room temperature.

-

Wash the cells with distilled water and then with 60% isopropanol for a few minutes.

-

Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 15-60 minutes at room temperature.

-

Remove the staining solution and wash the cells with 60% isopropanol, followed by several washes with distilled water.

-

(Optional) Counterstain the nuclei with hematoxylin for 1-2 minutes.

-

Wash with distilled water.

-

-

Visualization and Quantification:

-

Visualize the lipid droplets (stained red) within the cells using a light microscope.

-

Quantify the lipid accumulation by either:

-

Image analysis: Capture images and analyze the area of red staining per cell using software like ImageJ.

-

Lipid extraction: After staining, extract the Oil Red O from the cells using isopropanol and measure the absorbance of the extract at a specific wavelength (e.g., 510 nm).

-

-

Protection of Endothelial Cells

Endothelial dysfunction is an early event in atherosclerosis. Probucol has been shown to protect endothelial cells from oxidative stress and inflammation-induced damage.

Experimental Protocol: In Vitro Endothelial Permeability Assay (Transwell Assay)

This protocol details a method to assess the effect of Probucol on the permeability of an endothelial cell monolayer.

Materials:

-

Human umbilical vein endothelial cells (HUVECs) or other endothelial cell line

-

Transwell inserts (e.g., 0.4 µm pore size) for 24-well plates

-

Endothelial cell growth medium

-

Inflammatory stimulus (e.g., lipopolysaccharide (LPS) or oxidized LDL)

-

Probucol

-

Fluorescein isothiocyanate (FITC)-dextran (e.g., 40 kDa)

-

Fluorometer

Procedure:

-

Cell Seeding: Seed endothelial cells onto the upper chamber of the Transwell inserts at a high density to form a confluent monolayer. Culture for 2-3 days.

-

Treatment:

-

Once a confluent monolayer is formed, pre-treat the cells with various concentrations of Probucol for a specified duration (e.g., 24 hours).

-

Introduce an inflammatory stimulus (e.g., LPS at 1 µg/mL) to the upper chamber and co-incubate with Probucol for a set time (e.g., 4-24 hours).

-

-

Permeability Measurement:

-

After the treatment period, remove the medium from the upper chamber and replace it with medium containing FITC-dextran (e.g., 1 mg/mL).

-

Fill the lower chamber with fresh medium.

-

Incubate for a defined period (e.g., 1-4 hours) to allow the FITC-dextran to pass through the endothelial monolayer.

-

-

Quantification:

-

Collect samples from the lower chamber.

-

Measure the fluorescence of the samples using a fluorometer with appropriate excitation and emission wavelengths for FITC.

-

The amount of fluorescence in the lower chamber is proportional to the permeability of the endothelial monolayer.

-

-

Data Analysis: Compare the fluorescence values between the control, stimulus-only, and Probucol-treated groups to determine the effect of Probucol on endothelial permeability.

Modulation of Signaling Pathways

Probucol exerts its cellular effects by modulating key signaling pathways involved in inflammation and oxidative stress, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

Probucol has been shown to inhibit the activation of NF-κB, a central regulator of inflammatory gene expression. This inhibition is a key mechanism underlying its anti-inflammatory effects.

Caption: Probucol inhibits the NF-κB pathway by preventing IKK activation.

MAPK Signaling Pathway

Probucol also modulates the MAPK signaling pathway, which is involved in cellular responses to stress, including inflammation and apoptosis. Specifically, Probucol has been shown to inhibit the phosphorylation of p38 and ERK, two key kinases in the MAPK cascade.

References

- 1. Effect of low-dose probucol therapy on LDL oxidation and the plasma lipoprotein profile in male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Concentration-dependent antioxidant activity of probucol in low density lipoproteins in vitro: probucol degradation precedes lipoprotein oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of low density lipoprotein oxidation by thyronines and probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Probucol inhibits oxidative modification of low density lipoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Probucol inhibits oxidative modification of low density lipoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of antioxidant probucol on cell-mediated LDL oxidation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Probucol Dithiobisphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Probucol, a diphenolic compound with potent antioxidant and anti-inflammatory properties, has been investigated for its therapeutic potential in cardiovascular and neurodegenerative diseases.[1] Its derivative, Probucol dithiobisphenol (DTBP), has emerged as a compound of interest, exhibiting distinct biological activities, notably the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective effects.[2][3] These application notes provide a comprehensive overview of the experimental protocols for the evaluation of Probucol and its dithiobisphenol derivative, with a focus on their synthesis, in vitro antioxidant capacity, and in vivo efficacy in models of atherosclerosis.

While specific detailed protocols for this compound are limited in publicly available literature, the methodologies presented here are based on established protocols for the parent compound, Probucol, and can be adapted for the study of its derivatives.

Data Presentation

Table 1: In Vivo Efficacy of Probucol in Animal Models of Atherosclerosis

| Animal Model | Treatment Group | Dosage | Duration | Key Findings | Reference |

| LDL receptor-deficient (LDLR-/-) mice | Probucol | 0.5% in diet | 6-26 weeks | Increased atherosclerotic lesion size | [4] |

| Hypercholesterolemic rats | Probucol | Not specified | Not specified | Reduced aortic cholesterol accumulation | [5] |

| Macaca nemestrina (nonhuman primate) | Probucol | Daily until sacrifice | 11 months | 43% reduction in thoracic aorta intimal lesion area | [6] |

| Watanabe heritable hyperlipidemic (WHHL) rabbits | Probucol | 1% in rabbit chow | 84 days | Effective in lowering serum cholesterol | [7] |

Table 2: In Vitro Antioxidant Activity of Probucol

| Assay | Model System | Probucol Concentration | Key Findings | Reference |

| LDL Oxidation Assay | Isolated human LDL | Pharmacologically relevant concentrations | Resistant to oxidation by copper ions | [8] |

| Lipid Peroxidation Assay | Rat myocardial tissue | Not specified | Decrease in lipid peroxidation | [9] |

| Oxygen Radical-Induced Peroxidation | Human LDL | 2.3 x 10⁻⁶ to 20.5 x 10⁻⁶ mol l⁻¹ | Decreased TBARS and conjugated dienes | [10] |

Experimental Protocols

Protocol 1: Synthesis of Probucol

This protocol is for the synthesis of the parent compound, Probucol, and can be adapted for its derivatives.

Materials:

-

2,6-di-tert-butyl-4-mercaptophenol

-

Allylene

-

Methanol

-

Sodium methylate

-

Strong acid (e.g., hydrochloric acid)

-

Ethanol (95%)

-

Autoclave

-

Reaction flask

Procedure:

-

In a 1.0L autoclave, combine 47.7g (0.2mol) of 2,6-di-tert-butyl-4-mercaptophenol, 76g of methanol, and 21.6g (0.4mol) of sodium methylate.

-

Heat the mixture to 50°C with stirring to dissolve the solids.

-

Increase the temperature to 60°C and introduce allylene gas, maintaining a pressure of 1MPa.

-

Stir the reaction mixture for 3 hours, then release the pressure.

-

Transfer the reaction mixture to a 500ml five-necked flask.

-

Add another 47.7g (0.2mol) of 2,6-di-tert-butyl-4-mercaptophenol to the flask.

-

Heat to 60°C with stirring to dissolve the solid.

-

Adjust the pH to 0.8 with a 35% solution of hydrochloric acid.

-

Maintain the temperature at 60-65°C for 1 hour.

-

Cool the mixture to 5-15°C and stir for 4-6 hours.

-

Collect the precipitate by suction filtration.

-

Wash the crude product and recrystallize from 95% ethanol.

-

Dry the purified Probucol under vacuum.[11]

Protocol 2: In Vitro LDL Oxidation Assay

This assay assesses the antioxidant capacity of the test compound by measuring its ability to inhibit the copper-catalyzed oxidation of low-density lipoprotein (LDL).

Materials:

-

Human LDL, isolated by ultracentrifugation

-

Copper sulfate (CuSO₄) solution (e.g., 3 µM)

-

Test compound (Probucol or this compound) dissolved in a suitable solvent

-

Phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Electrophoresis equipment

Procedure:

-

Dialyze isolated human LDL against PBS to remove any contaminants.

-

Incubate the LDL with various concentrations of the test compound or vehicle control for a predetermined time.

-

Initiate oxidation by adding CuSO₄ solution to the LDL samples.

-

Monitor the formation of conjugated dienes by measuring the absorbance at 234 nm over time using a spectrophotometer. The lag time before the rapid increase in absorbance is a measure of the resistance to oxidation.

-

At the end of the incubation period, assess the extent of oxidation by:

Protocol 3: In Vivo Atherosclerosis Assessment in an ApoE⁻/⁻ Mouse Model

This protocol describes the evaluation of a test compound's anti-atherosclerotic effects in a genetically modified mouse model.

Materials:

-

Apolipoprotein E-deficient (ApoE⁻/⁻) mice

-

Western-type high-fat diet (21% fat, 0.15% cholesterol)

-

Test compound (this compound) formulated for oral administration

-

Hemin (HO-1 inducer, for positive control)

-

SnPP (HO-1 inhibitor, for mechanistic studies)

-

Equipment for blood collection and analysis (cholesterol, triglycerides)

-

Histology equipment for tissue processing and staining (e.g., Oil Red O for lipid deposition)

Procedure:

-

Acclimate 8-week-old male ApoE⁻/⁻ mice to the facility for at least one week.

-

Divide the mice into treatment groups (e.g., vehicle control, this compound, Hemin).

-

Feed all mice a Western-type diet for a period of 10 weeks to induce atherosclerosis.

-

Administer the test compound or vehicle to the respective groups daily by oral gavage. For mechanistic studies, intraperitoneal injections of Hemin (5 mg/kg/day) or SnPP can be used.[12]

-

Monitor animal health and body weight regularly.

-

At the end of the treatment period, euthanize the mice and collect blood for lipid profile analysis.

-

Perfuse the aorta with saline and then fix with a suitable fixative (e.g., 4% paraformaldehyde).

-

Excise the aorta, clean off surrounding adipose tissue, and perform en face analysis by staining with Oil Red O to visualize and quantify atherosclerotic lesions.

-

Embed the aortic root in OCT compound, cryosection, and stain with Oil Red O to quantify lesion area.[2][3]

Protocol 4: Heme Oxygenase-1 (HO-1) Induction Assay

This protocol is to determine if the test compound can induce the expression of HO-1 in vitro.

Materials:

-

Mouse brain microvascular endothelial cells (bEnd.3) or other suitable cell line

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reagents for Western blotting (primary antibody against HO-1, secondary antibody, ECL substrate)

-

Reagents for real-time PCR (RNA extraction kit, reverse transcriptase, primers for HO-1 and a housekeeping gene)

Procedure:

-

Culture bEnd.3 cells to a suitable confluency in multi-well plates.

-

Treat the cells with various concentrations of the test compound for different time points (e.g., 4, 6, 12, 24 hours).

-

For Western Blot Analysis:

-

Lyse the cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody against HO-1, followed by an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and quantify the band intensity.

-

-

For Real-Time PCR Analysis:

-

Extract total RNA from the cells and synthesize cDNA.

-

Perform real-time PCR using primers specific for HO-1 and a housekeeping gene for normalization.

-

Calculate the relative fold change in HO-1 mRNA expression.[13]

-

Mandatory Visualizations

Caption: Experimental workflow for the evaluation of this compound.

References

- 1. Frontiers | Probucol: Revisiting as a Multi-faceted Therapeutic Agent in Atherosclerosis [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Effect of probucol on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of probucol on early experimental atherogenesis in hypercholesterolemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. Antioxidant activity of probucol and its analogues in hypercholesterolemic Watanabe rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enhanced Antioxidant Effects of the Anti-Inflammatory Compound Probucol When Released from Mesoporous Silica Particles [mdpi.com]

- 9. Probucol promotes endogenous antioxidants and provides protection against adriamycin-induced cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antioxidant effect of probucol on RO2*/O2(*-)-induced peroxidation of human low-density lipoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN103145595B - Synthesis method of probucol - Google Patents [patents.google.com]

- 12. Induction of Heme Oxygenase-1 Modifies the Systemic Immunity and Reduces Atherosclerotic Lesion Development in ApoE Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for Probucol Dithiobisphenol Administration in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosing and administration of Probucol dithiobisphenol (commonly known as Probucol) in mouse models. The protocols and data presented are intended to assist in the design and execution of preclinical studies evaluating the efficacy and mechanism of action of this compound.

Introduction

Probucol is a lipophilic compound with significant antioxidant and anti-inflammatory properties.[1] It was initially developed as a lipid-lowering agent for the treatment of hypercholesterolemia.[2][3] Its primary mechanism of action involves inhibiting the oxidative modification of low-density lipoprotein (LDL) cholesterol, a key event in the pathogenesis of atherosclerosis.[2][4] Additionally, Probucol influences lipoprotein metabolism, enhances the excretion of bile acids, and exhibits various anti-inflammatory effects.[2] In murine models, Probucol has been investigated for its therapeutic potential in cardiovascular diseases and other conditions associated with oxidative stress and inflammation.

Dosing and Administration in Mice

The administration of Probucol in mice has been documented through various routes and dosing regimens. Oral administration, either through gavage or as a dietary admixture, is the most common method.

Recommended Dosage

The optimal dosage of Probucol can vary depending on the mouse model and the specific experimental aims.[5] The following table summarizes previously reported oral dosing regimens in mice.

| Mouse Model | Dosage | Administration Route | Frequency | Study Duration | Reference |

| Normal Mice | 25-100 mg/kg | Oral | Daily | Not Specified | [5] |

| Hypercholesterolemic Mice | >200 mg/kg | Oral | Daily | Not Specified | [5] |

| Hypercholesterolemic Mice | 800 mg/kg | Oral | Daily | Not Specified | [5][6] |

| Pre-diabetic Mice | Not specified, but used microencapsulated form | Oral | Not Specified | 12 weeks | [1] |

| Apolipoprotein E-deficient Mice | 0.5% (w/w) | Dietary Admixture | Ad libitum | Not Specified | [7] |

| Normal Mice | Not specified, but given at 10 a.m. or 10 p.m. | Oral | Daily | 7 days | [6][8] |

Administration Routes

While oral administration is most common, other parenteral routes can be considered based on the experimental design. The choice of administration route will influence the rate of absorption and bioavailability of the compound.[9]

| Route | Recommended Volume (Adult Mouse) | Needle Size (Gauge) | Absorption Rate |

| Oral (Gavage) | < 2-3 ml | Not Applicable | Slowest |

| Subcutaneous (SC) | < 2-3 ml | 25-27 | Slow |

| Intramuscular (IM) | < 0.05 ml per site | 25-27 | Moderate |

| Intraperitoneal (IP) | < 2-3 ml | 25-27 | Fast |

| Intravenous (IV) | < 0.2 ml | 27-30 | Fastest |

General guidelines for administration routes in mice.[9]

Experimental Protocols

Preparation of Probucol for Oral Gavage

Due to its hydrophobic nature, Probucol requires a suitable vehicle for effective oral administration.[6]

Materials:

-

Probucol powder

-

Vehicle (e.g., olive oil, corn oil, or a solution of 2.5% ultrasonic water-soluble gel[1])

-

Homogenizer or sonicator

-

Weighing scale

-

Appropriate gavage needles for mice

Protocol:

-

Calculate the required amount of Probucol and vehicle based on the desired concentration and the number of animals to be dosed.

-

Accurately weigh the Probucol powder.

-

In a suitable container, add the weighed Probucol to the selected vehicle.

-

Thoroughly mix the suspension using a homogenizer or sonicator until a uniform suspension is achieved. For oil-based vehicles, gentle warming may aid in solubilization.

-

Visually inspect the suspension for any undissolved particles before administration.

-

Administer the prepared Probucol suspension to the mice via oral gavage using an appropriate-sized gavage needle. The volume administered should be adjusted based on the individual mouse's body weight.

Dietary Admixture of Probucol

Materials:

-

Probucol powder

-

Standard or high-fat mouse chow

-

Food mixer

Protocol:

-

Calculate the amount of Probucol required to achieve the desired percentage (w/w) in the final diet. For example, for a 0.5% (w/w) diet, 5g of Probucol should be mixed with 995g of chow.

-

In a food mixer, combine the Probucol powder with a small portion of the powdered chow and mix until homogenous.

-

Gradually add the remaining chow to the mixture and continue mixing until the Probucol is evenly distributed throughout the diet.

-

Provide the Probucol-containing diet to the mice ad libitum.

-

Monitor food consumption to estimate the daily dose of Probucol ingested by the animals.

Mechanism of Action and Signaling Pathways

Probucol exerts its effects through multiple pathways, primarily centered around its antioxidant and lipid-modulating properties.

Caption: Probucol's multifaceted mechanism of action.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the effects of Probucol in a mouse model of hypercholesterolemia.

Caption: A typical experimental workflow for a Probucol study in mice.

Conclusion

The provided application notes and protocols offer a framework for the dosing and administration of this compound in mice. Researchers should adapt these guidelines to their specific experimental context, taking into account the mouse strain, disease model, and research objectives. Careful consideration of the dosage, administration route, and experimental design is crucial for obtaining reliable and reproducible results.

References

- 1. mdpi.com [mdpi.com]

- 2. What is the mechanism of Probucol? [synapse.patsnap.com]

- 3. What is Probucol used for? [synapse.patsnap.com]

- 4. Studies on the mechanism of action of probucol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of probucol on serum lipoprotein levels in normal and dyslipoproteinemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paradoxical enhancement of atherosclerosis by probucol treatment in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronopharmacology of probucol in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cea.unizar.es [cea.unizar.es]

Application Note: HPLC Analysis of Probucol and its Dithiobisphenol Impurity

Introduction

Probucol is a lipophilic antioxidant drug known for its cholesterol-lowering properties. During its synthesis or upon degradation, impurities can arise, one of which is 4,4'-dithio-bis(2,6-di-tert-butylphenol), also known as Probucol dithiobisphenol.[1] This impurity is a derivative of Probucol and also exhibits antioxidant activity.[2] The quantification of this and other related substances is crucial for ensuring the quality, safety, and efficacy of Probucol drug substances and products. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of Probucol and its dithiobisphenol impurity. The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its key impurity and potential degradation products.

Principle

The method utilizes reversed-phase HPLC with UV detection to separate Probucol and this compound. The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water. The method has been developed to provide adequate resolution between the main component and the impurity, allowing for accurate quantification.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable for this analysis.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-5 min: 80% B, 5-15 min: 80-95% B, 15-20 min: 95% B, 20-21 min: 95-80% B, 21-25 min: 80% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 242 nm[3] |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Experimental Protocols

Standard Preparation

-

Probucol Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Probucol reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Dithiobisphenol Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Working Standard Solution (Probucol: 100 µg/mL, Dithiobisphenol: 1 µg/mL): Pipette 5 mL of the Probucol Standard Stock Solution and 0.5 mL of the Dithiobisphenol Standard Stock Solution into a 50 mL volumetric flask. Dilute to volume with acetonitrile.

Sample Preparation (for Drug Substance)

-

Accurately weigh about 25 mg of the Probucol drug substance into a 25 mL volumetric flask.

-

Dissolve in and dilute to volume with acetonitrile.

-

Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

The analytical method was validated according to ICH guidelines to demonstrate its suitability for the intended purpose.[4][5] The validation parameters included specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Probucol) | ≤ 2.0 |

| Theoretical Plates (Probucol) | ≥ 2000 |

| Resolution (Probucol and Dithiobisphenol) | ≥ 2.0 |

| %RSD for replicate injections | ≤ 2.0% |

Table 3: Validation Data Summary (Hypothetical Data)

| Parameter | Probucol | Dithiobisphenol |

| Retention Time (min) | ~ 12.5 | ~ 9.8 |

| Linearity Range (µg/mL) | 50 - 150 | 0.5 - 5.0 |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| LOD (µg/mL) | 0.1 | 0.05 |

| LOQ (µg/mL) | 0.3 | 0.15 |

| Accuracy (% Recovery) | 98.0 - 102.0 | 95.0 - 105.0 |

| Precision (%RSD) | < 2.0 | < 5.0 |

Forced Degradation Study

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the Probucol drug substance.[6][7][8][9] The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.

Protocol for Forced Degradation

-

Acid Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute to 25 mL with acetonitrile.

-

Base Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl and dilute to 25 mL with acetonitrile.

-

Oxidative Degradation: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 3% H₂O₂ and keep at room temperature for 2 hours. Dilute to 25 mL with acetonitrile.

-

Thermal Degradation: Keep 25 mg of solid Probucol in a hot air oven at 105 °C for 24 hours. Dissolve in 25 mL of acetonitrile.

-

Photolytic Degradation: Expose 25 mg of solid Probucol to UV light (254 nm) for 24 hours. Dissolve in 25 mL of acetonitrile.

The results of the forced degradation studies should show that the method is able to separate the Probucol peak from any degradation products formed, thus confirming its stability-indicating capability.

Data Presentation

The results of the analysis can be presented in a clear and organized manner.

Table 4: Sample Analysis Results

| Sample ID | Probucol Assay (%) | Dithiobisphenol (%) |

| Batch 001 | 99.8 | 0.08 |

| Batch 002 | 99.5 | 0.12 |

| Batch 003 | 100.1 | 0.05 |

Experimental Workflow and Diagrams

Caption: Experimental workflow for HPLC analysis of Probucol and Dithiobisphenol.

Conclusion

The described HPLC method provides a reliable and robust tool for the simultaneous quantification of Probucol and its dithiobisphenol impurity in drug substance samples. The method is specific, linear, accurate, and precise. The successful separation of the API from its impurity and degradation products in forced degradation studies demonstrates its stability-indicating nature, making it suitable for routine quality control and stability testing in the pharmaceutical industry.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. pharmtech.com [pharmtech.com]

- 5. demarcheiso17025.com [demarcheiso17025.com]

- 6. researchgate.net [researchgate.net]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Pro-Atherogenic Effects of Probucol

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers investigating the paradoxical pro-atherogenic effects of Probucol in specific mouse models.

Frequently Asked Questions (FAQs)

Q1: Why does Probucol, a known antioxidant, paradoxically increase atherosclerotic lesion size in some mouse models?

A1: While Probucol possesses potent antioxidant properties, its pro-atherogenic effect in models like Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice is primarily attributed to its profound impact on High-Density Lipoprotein (HDL) metabolism and reverse cholesterol transport.[1][2] The drug significantly lowers HDL cholesterol and ApoA-I levels, which impairs the removal of cholesterol from peripheral tissues, including from macrophages within the artery wall.[2][3] This disruption of reverse cholesterol transport appears to override the benefits of its antioxidant action in these specific genetic contexts.[4]

Q2: What is the primary molecular mechanism behind Probucol's negative effect on HDL?

A2: The leading mechanism is the inhibition of the ATP-binding cassette transporter A1 (ABCA1).[5][6] ABCA1 is a critical protein that mediates the efflux of cholesterol and phospholipids from cells to lipid-poor apolipoproteins, a rate-limiting step in the formation of new HDL particles.[5] Probucol has been shown to impair the translocation of ABCA1 to the cell surface, thereby inhibiting this crucial first step of reverse cholesterol transport.[6]

Q3: Is the pro-atherogenic effect of Probucol observed in all mouse strains?

A3: No, this paradoxical effect is model-specific. Studies have shown that Probucol treatment does not induce atherosclerosis in wild-type mice.[1][4] The pro-atherogenic phenotype is prominently observed in mice with genetic disruptions in lipoprotein metabolism, such as ApoE-/- and LDLR-/- mice, which are already highly susceptible to developing atherosclerosis.[1][2]

Q4: How does the dosage and duration of Probucol treatment influence the pro-atherogenic outcome?

A4: A dose-dependent relationship has been established. Higher plasma concentrations of Probucol are strongly correlated with larger atherosclerotic lesion areas in both ApoE-/- and LDLR-/- mice.[1][2] For instance, feeding ApoE-KO mice a diet with 1% (wt/wt) Probucol for 20 weeks resulted in a threefold increase in lesion size compared to controls.[1][4] Even a lower dose of 0.025% Probucol was found to increase atherosclerosis in male LDLR-/- mice.[2]

Q5: What are the expected changes in the plasma lipid profile of ApoE-/- mice treated with Probucol?

A5: You should expect a significant reduction in total plasma cholesterol.[3] However, this is accompanied by a dramatic and disproportionate decrease in HDL cholesterol, which can be reduced by over 75%.[1][3][4] While VLDL and LDL cholesterol levels also decrease, the severe reduction in HDL is a hallmark of Probucol's action in these models.[1][3]

Troubleshooting Guide

Issue 1: My Probucol-treated ApoE-/- mice show significantly larger aortic lesions than the control group. Did I make an experimental error?

-

Diagnosis: This is the expected, albeit paradoxical, outcome. This result is consistent with published findings and is not indicative of an experimental error.[3][7][8]

-

Explanation: The pro-atherogenic effect in this model is well-documented.[1] Potential mechanisms include the severe reduction in HDL cholesterol, decreased activity of lipoprotein lipase (LPL), and an increase in plasma fibrinogen.[1][4] The high plasma concentration of Probucol itself may also contribute to this effect.[4]

-

Action: Proceed with your planned endpoint analyses. It is crucial to quantify not only lesion size but also plasma lipids (especially HDL), and consider analyzing lesion composition (e.g., macrophage and collagen content).

Issue 2: The HDL cholesterol levels in my treated mice have dropped by more than 70%. Is this measurement accurate?

-

Diagnosis: Yes, this is a typical and expected finding.

-

Explanation: Probucol is known to cause a marked reduction in HDL cholesterol and ApoA-I in ApoE-/- mice, often exceeding 70-75%.[1][3] This effect is central to its pro-atherogenic mechanism in this model, as it cripples the reverse cholesterol transport pathway.[9]

-

Action: Ensure your lipid analysis methods are validated. This result strongly supports the drug's known mechanism of action in this specific context.

Issue 3: I am not observing a pro-atherogenic effect in my wild-type C57BL/6J mice treated with Probucol.

-

Diagnosis: This is the correct and expected outcome.

-

Explanation: The pro-atherogenic effects of Probucol are specific to mouse models with underlying dyslipidemia and a predisposition to atherosclerosis, such as the ApoE-/- and LDLR-/- strains.[1][2] Wild-type mice do not develop significant atherosclerosis under normal dietary conditions, and Probucol does not induce lesions in this context.[4]

-

Action: This finding serves as an important negative control. Your results confirm the model-specificity of the drug's paradoxical effects.

Quantitative Data Summary

Table 1: Effect of Probucol on Atherosclerotic Lesion Size in ApoE-/- Mice

| Study | Mouse Model | Probucol Dose (% w/w) | Duration (weeks) | Change in Lesion Size vs. Control | Citation(s) |

| Moghadasian et al., 1999 | ApoE-/- | 1.0% | 20 | ~3-fold increase | [1][4] |

| Zhang et al., 1997 | ApoE-/- | 0.5% | Varies | ~2 to 4-fold increase | [3] |

| Moghadasian et al., 2006 | ApoE-/- | (N/A)* | 14 | ~2.5-fold increase | [8] |

*Dose not specified in abstract, but pro-atherogenic effect confirmed.

Table 2: Effect of Probucol on Plasma Lipids in ApoE-/- Mice

| Study | Total Cholesterol Change | HDL Cholesterol Change | VLDL/LDL Cholesterol Change | Citation(s) |

| Moghadasian et al., 1999 | Decrease | >75% decrease | Decrease | [1][4] |

| Zhang et al., 1997 | ~40% decrease | ~70% decrease | Decrease | [3] |

Experimental Protocols

Protocol 1: Induction and Analysis of Pro-Atherogenic Effects in ApoE-/- Mice

-

Animal Model:

-

Use male or female Apolipoprotein E-knockout (ApoE-/-) mice, typically on a C57BL/6J background. House animals in a controlled environment with a 12-hour light/dark cycle.

-

-

Diet and Drug Administration:

-

At 6-8 weeks of age, switch mice to a standard chow diet containing 9% (wt/wt) fat.[4]

-

Prepare the experimental diet by supplementing the chow with 0.5% or 1% (wt/wt) Probucol.[1][3] The control group should receive the same diet without the drug.

-

Provide diets and water ad libitum for a period of 14 to 20 weeks.[4][8]

-

-

Sample Collection:

-

At the end of the treatment period, fast mice overnight (12-14 hours).

-

Anesthetize the mice and collect blood via cardiac puncture into EDTA-containing tubes.

-

Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Perfuse the mice with phosphate-buffered saline (PBS) followed by a 4% paraformaldehyde solution.

-

-

Atherosclerotic Lesion Analysis:

-

Carefully dissect the heart and the entire aorta.

-

Embed the upper portion of the heart and aortic root in OCT compound for cryosectioning.

-

Cut serial sections (e.g., 10 µm thick) from the aortic sinus.

-

Stain sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Counterstain with hematoxylin.

-

Capture images using a light microscope and quantify the lesion area using image analysis software (e.g., ImageJ). The lesion area is typically reported in µm² or mm².

-

-

Plasma Lipid Analysis:

-

Thaw plasma samples on ice.

-

Use commercially available enzymatic colorimetric kits to determine the concentrations of total cholesterol, HDL cholesterol, and triglycerides according to the manufacturer's instructions.

-

Visualizations: Pathways and Workflows

Caption: A typical experimental workflow for investigating Probucol's effects.

Caption: Probucol inhibits ABCA1, impairing reverse cholesterol transport.

Caption: A logical flowchart for troubleshooting common experimental results.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Effect of probucol on LDL oxidation and atherosclerosis in LDL receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paradoxical enhancement of atherosclerosis by probucol treatment in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proatherogenic and antiatherogenic effects of probucol and phytosterols in apolipoprotein E-deficient mice: possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | High Density Lipoprotein-Based Therapeutics: Novel Mechanism of Probucol in Foam Cells [frontiersin.org]

- 6. Probucol inhibits ABCA1-mediated cellular lipid efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dietary phytosterols reduce probucol-induced atherogenesis in apo E-KO mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of probucol on cholesterol metabolism in mouse peritoneal macrophages: inhibition of HDL-mediated cholesterol efflux - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

Probucol vs. Its Derivative Succinobucol: A Comparative Analysis of Efficacy in Atherosclerosis

For Researchers, Scientists, and Drug Development Professionals